molecular formula C16H24N2 B1196259 Xylometazoline CAS No. 526-36-3

Xylometazoline

Cat. No. B1196259
Key on ui cas rn: 526-36-3
M. Wt: 244.37 g/mol
InChI Key: HUCJFAOMUPXHDK-UHFFFAOYSA-N
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Patent
US04520014

Procedure details

The aluminium stearate was dispersed with stirring in a portion of the sunflower oil heated to 115° C. The dispersion was added to the rest of the sunflower oil heated to 140° C. The gel was stirred at 130° C. for 15 minutes and then allowed to cool without stirring to room temperature. The milled xylometazoline hydrochloride was dispersed in the cooled gel base and then passed through a colloid mill to produce a fine, homogenous dispersion. The dispersion was filled into plastic bottles fitted with a dosing pump.
Name
aluminium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)CCCCCCCCCCCCCCCCC.[Al+3].C([O-])(=O)CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC.[CH3:62][C:63]1[CH:64]=[C:65]([C:76]([CH3:79])([CH3:78])[CH3:77])[CH:66]=[C:67]([CH3:75])[C:68]=1[CH2:69][C:70]1[NH:74][CH2:73][CH2:72][N:71]=1.Cl>>[CH3:75][C:67]1[CH:66]=[C:65]([C:76]([CH3:79])([CH3:78])[CH3:77])[CH:64]=[C:63]([CH3:62])[C:68]=1[CH2:69][C:70]1[NH:74][CH2:73][CH2:72][N:71]=1 |f:0.1.2.3,4.5|

Inputs

Step One
Name
aluminium stearate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1CC2=NCCN2)C)C(C)(C)C.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
with stirring in a portion of the sunflower oil
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The dispersion was added to the rest of the sunflower oil
TEMPERATURE
Type
TEMPERATURE
Details
heated to 140° C
STIRRING
Type
STIRRING
Details
The gel was stirred at 130° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
without stirring to room temperature
CUSTOM
Type
CUSTOM
Details
to produce a fine, homogenous dispersion
ADDITION
Type
ADDITION
Details
The dispersion was filled into plastic bottles
CUSTOM
Type
CUSTOM
Details
fitted with a dosing pump

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=C(C1CC2=NCCN2)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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